1,4-Anhydro-beta-D-glucopyranose

Polymer Chemistry Carbohydrate Synthesis Stereoregular Polysaccharides

1,4-Anhydro-β-D-glucopyranose (1,4-AGP, CAS 24516-44-7) features a constrained 2,7-dioxabicyclo[2.2.1]heptane skeleton with a fixed β-anomeric center—unlike levoglucosan or D-glucose. The 1,4-anhydro bridge directs ring-opening polymerization exclusively toward (1→5)-α-D-glucofuranan, a furanose-backbone polysaccharide unattainable with 1,6-anhydro monomers. Its inability to undergo mutarotation ensures anomeric purity, making 1,4-AGP the definitive chiral building block for stereoregular polysaccharide synthesis and a precise analytical pyrolysis marker for cellulose decomposition elucidation.

Molecular Formula C6H10O5
Molecular Weight 162.14 g/mol
CAS No. 24516-44-7
Cat. No. B1456932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Anhydro-beta-D-glucopyranose
CAS24516-44-7
Molecular FormulaC6H10O5
Molecular Weight162.14 g/mol
Structural Identifiers
SMILESC(C1C2C(C(C(O1)O2)O)O)O
InChIInChI=1S/C6H10O5/c7-1-2-5-3(8)4(9)6(10-2)11-5/h2-9H,1H2/t2-,3-,4-,5-,6+/m1/s1
InChIKeyGLVSHLOSMXGRKX-UKFBFLRUSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Anhydro-beta-D-glucopyranose (CAS 24516-44-7): A Bicyclic Anhydrosugar Scaffold


1,4-Anhydro-beta-D-glucopyranose (1,4-AGP), CAS 24516-44-7, is a bicyclic anhydrosugar derivative of D-glucose characterized by a 2,7-dioxabicyclo[2.2.1]heptane skeleton [1]. It is a key product in the pyrolysis of cellulose and is structurally distinct from the more common 1,6-anhydro analog, levoglucosan [2]. Its constrained bicyclic structure imparts unique reactivity profiles compared to its monosaccharide precursors and other anhydrosugars, making it a specialized intermediate in carbohydrate chemistry.

Why 1,4-Anhydro-beta-D-glucopyranose Cannot Be Substituted by Other Anhydrosugars or Glucose


Direct substitution of 1,4-Anhydro-beta-D-glucopyranose with its 1,6-anhydro isomer (levoglucosan) or D-glucose is not scientifically valid due to fundamental differences in their molecular architecture and resulting reactivity. The 1,4-anhydro bridge creates a highly strained bicyclic system that dictates its ring-opening polymerization behavior, favoring the formation of (1→5)-linked furanose polymers rather than the (1→4)-linked pyranose polymers typical of cellulose synthesis [1]. In contrast, the 1,6-anhydro bridge in levoglucosan leads to different polymerization pathways and product distributions [2]. This structural constraint directly impacts the compound's utility as a specific chiral building block and monomer.

Quantitative Differentiation of 1,4-Anhydro-beta-D-glucopyranose from Comparators


Ring-Opening Polymerization Selectivity: 1,4- vs 1,6-Anhydro Sugars

The cationic ring-opening polymerization (CROP) of 1,4-anhydrosugars exhibits a distinct selectivity compared to 1,6-anhydrosugars. 1,4-Anhydrosugars typically yield either exclusively 1,5-linked polyfuranoses or a mixture of 1,5-linked furanose and 1,4-linked pyranose rings [1]. This contrasts with the polymerization of 1,6-anhydro-β-D-glucopyranose (levoglucosan), which follows different mechanistic pathways and can lead to hyperbranched structures [2]. This divergence in polymer architecture is a direct consequence of the different anhydro bridge positions.

Polymer Chemistry Carbohydrate Synthesis Stereoregular Polysaccharides

Mutarotation: Absence in 1,4-Anhydro-β-D-glucopyranose vs. D-Glucose

Unlike its parent sugar, D-glucose, 1,4-Anhydro-beta-D-glucopyranose is a fixed anomer and does not undergo mutarotation. The anomeric carbon (C1) is locked in a bicyclic acetal, preventing ring opening and subsequent equilibration between α and β forms. In contrast, β-D-glucopyranose exhibits a specific rotation of +18.7° initially, which mutarotates to an equilibrium value of +52.7° as it converts to the α anomer (+112.2°) in aqueous solution [1]. The fixed anomeric configuration of 1,4-AGP is crucial for applications requiring stereochemical purity.

Carbohydrate Chemistry Anomeric Stability Mutarotation

Specialized Application Scenarios for 1,4-Anhydro-beta-D-glucopyranose (CAS 24516-44-7)


Synthesis of Stereoregular (1→5)-α-D-Glucofuranan

The constrained 1,4-anhydro bridge in this compound directs its ring-opening polymerization to yield (1→5)-α-D-glucofuranan, a polysaccharide with a furanose backbone. This polymer architecture is unattainable using 1,6-anhydro monomers like levoglucosan, which produce different structures [1]. This makes 1,4-AGP the essential monomer for creating this specific class of stereoregular polysaccharides.

Chiral Building Block for Fixed β-Anomeric Configuration

The inability of 1,4-Anhydro-beta-D-glucopyranose to undergo mutarotation [2] provides a fixed β-anomeric center. This is critical for the synthesis of complex molecules where anomeric purity must be maintained without the risk of isomerization, a common challenge when using reducing sugars like D-glucose as starting materials.

Pyrolysis Studies as a Specific Cellulose Marker

In analytical pyrolysis, 1,4-Anhydro-beta-D-glucopyranose serves as a specific chemical marker, distinct from the more abundant levoglucosan (1,6-anhydro-β-D-glucopyranose). Its presence and relative abundance in pyrolysates can provide detailed mechanistic insights into cellulose decomposition pathways, enabling more precise source apportionment than relying solely on levoglucosan [3].

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